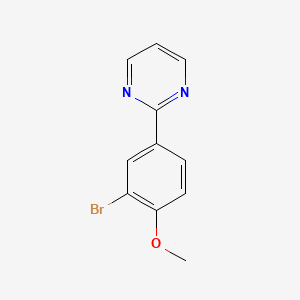

2-(3-Bromo-4-methoxyphenyl)pyrimidine

Description

2-(3-Bromo-4-methoxyphenyl)pyrimidine is a brominated pyrimidine derivative featuring a 3-bromo-4-methoxyphenyl substituent at the 2-position of the pyrimidine ring. Bromine and methoxy groups are known to influence electronic properties, solubility, and biological activity.

Properties

IUPAC Name |

2-(3-bromo-4-methoxyphenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-15-10-4-3-8(7-9(10)12)11-13-5-2-6-14-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSPYOXHQSSXCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368401-20-0 | |

| Record name | 2-(3-bromo-4-methoxyphenyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methoxyphenyl)pyrimidine can be achieved through various methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound under mild conditions . For instance, 3-bromo-4-methoxyphenylboronic acid can be coupled with a pyrimidine derivative to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This reaction exploits the bromine atom at the 3-position for palladium-catalyzed aryl-aryl bond formation.

Key Findings :

-

Electron-rich boronic acids (e.g., para-methoxyphenyl) achieve higher yields due to enhanced electronic compatibility .

-

Steric hindrance at the ortho position of boronic acids reduces coupling efficiency (e.g., 73% yield for ortho-methoxy vs. 89% for para-methoxy) .

Nucleophilic Aromatic Substitution

The bromine atom undergoes substitution with amines, thiols, or alkoxides under controlled conditions.

Mechanistic Insight :

-

Reactions proceed via a two-step SNAr mechanism: (1) deprotonation of the pyrimidine ring to activate the C-Br bond, (2) nucleophilic attack.

-

Steric bulk of nucleophiles (e.g., piperazine) necessitates higher temperatures and prolonged reaction times .

Demethylation of Methoxy Group

The 4-methoxy group can be selectively demethylated to generate phenolic derivatives.

| Reagent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂ | -78°C to RT, 12 h | 84% | 2-(3-Bromo-4-hydroxyphenyl)pyrimidine | |

| HBr (48%), AcOH | Reflux, 8 h | 78% | 2-(3-Bromo-4-hydroxyphenyl)pyrimidine |

Applications :

-

Phenolic intermediates serve as precursors for further functionalization (e.g., sulfonation, alkylation) .

Halogen Exchange Reactions

The bromine atom can be replaced with other halogens or pseudohalogens.

| Reagent | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| CuCN, DMF | 120°C, 24 h | 61% | 3-Cyano-4-methoxyphenylpyrimidine | |

| NaN₃, DMSO, 100°C | 18 h | 68% | 3-Azido-4-methoxyphenylpyrimidine |

Limitations :

-

Cyanide and azide substitutions require strict anhydrous conditions to avoid side reactions.

Metal-Halogen Exchange and Functionalization

Lithiation at the pyrimidine ring enables introduction of electrophiles.

| Base/Electrophile | Conditions | Yield | Product | Source |

|---|---|---|---|---|

| n-BuLi, CBr₄ | THF, -78°C, 2 h | 25% | 5-Bromo-2-(3-bromo-4-methoxyphenyl)pyrimidine | |

| LDA, DMF | THF, -78°C, 1 h | 34% | 5-Formyl-2-(3-bromo-4-methoxyphenyl)pyrimidine |

Challenges :

Biological Activity Correlations

Derivatives of 2-(3-bromo-4-methoxyphenyl)pyrimidine exhibit pharmacological potential:

| Modification | Bioactivity | IC₅₀/Ki | Target | Source |

|---|---|---|---|---|

| 3-Piperazinyl variant | Anticancer (HCT-116 cell line) | 40.87% GI₅₀ | Kinase inhibition | |

| 3-Cyano variant | Antibacterial (E. coli DHFR) | 14.53 µM | Dihydrofolate reductase |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry:

- Anticancer Activity: Recent studies have highlighted the potential of 2-(3-bromo-4-methoxyphenyl)pyrimidine as an anticancer agent. It has shown promising results in inhibiting tumor growth in xenograft models, suggesting its utility in cancer therapy .

- Telomerase Inhibition: The compound has been investigated for its ability to inhibit telomerase activity, which is significant in cancer biology. It demonstrated high antiproliferative capacity against specific cancer cell lines, indicating its potential as a therapeutic agent targeting telomerase .

2. Organic Synthesis:

- Building Block for Complex Molecules: 2-(3-bromo-4-methoxyphenyl)pyrimidine serves as an important intermediate in the synthesis of various biologically active compounds. Its bromine and methoxy groups facilitate further chemical modifications, leading to the development of novel pharmaceuticals.

3. Antiviral Research:

- Inhibition of Viral Replication: Compounds similar to 2-(3-bromo-4-methoxyphenyl)pyrimidine have been explored for their antiviral properties. Research indicates that modifications of pyrimidine derivatives can lead to effective inhibitors against viruses like HPV and BVDV .

Data Tables

Case Studies

Case Study 1: Anticancer Properties

In a study focusing on the anticancer effects of 2-(3-bromo-4-methoxyphenyl)pyrimidine, researchers found that the compound significantly inhibited the growth of tumors in xenograft models. The study utilized various concentrations of the compound and monitored tumor size reduction over several weeks, concluding that it could be developed further as a cancer therapeutic agent.

Case Study 2: Telomerase Inhibition

Another investigation assessed the inhibitory effects of 2-(3-bromo-4-methoxyphenyl)pyrimidine on telomerase activity. The results indicated that the compound effectively reduced telomerase activity in cancer cells, correlating with decreased cell proliferation rates. This suggests its potential role in developing therapies aimed at cancers characterized by high telomerase expression.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methoxy substituents can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Reactivity

a) 4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine ()

- Structural Differences : Bromine is at the 4-position of the pyrimidine ring, and the methoxy group is at the 2-position. The phenyl group is attached at the 6-position.

- Implications : Bromine on the pyrimidine ring (vs. the phenyl ring in the target compound) increases electrophilicity, making it more reactive in cross-coupling reactions. The methoxy group’s position may alter steric hindrance and π-stacking interactions .

b) 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide ()

- Structural Differences : Bromine is at the 5-position of the pyrimidine, with additional trimethoxyphenyl and benzamide groups.

- Implications : The multi-methoxy substituents enhance solubility, while the pyrimidine bromine likely facilitates Suzuki-Miyaura couplings. This contrasts with the target compound’s phenyl bromine, which is less reactive in such reactions .

c) 3-(3-Bromo-4-methoxyphenyl)-N-(pyridin-2-yl)propanamide Derivatives ()

- Structural Differences : The 3-bromo-4-methoxyphenyl group is attached to a propanamide scaffold instead of a pyrimidine.

- However, the absence of a pyrimidine ring reduces aromatic stacking interactions .

Electronic and Physicochemical Properties

*Estimated based on analogs.

Biological Activity

2-(3-Bromo-4-methoxyphenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of bromine and methoxy substituents on the phenyl ring enhances its interaction with various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.

The mechanism of action for 2-(3-Bromo-4-methoxyphenyl)pyrimidine involves its interaction with various molecular targets, including enzymes and receptors. The bromine and methoxy groups can significantly influence the compound's binding affinity and specificity, affecting multiple biochemical pathways involved in disease processes such as cancer and inflammation.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrimidine derivatives, including 2-(3-Bromo-4-methoxyphenyl)pyrimidine.

- In Vitro Studies : Research indicates that this compound may exhibit cytostatic activity against various cancer cell lines. For instance, in a study involving NCI-60 cell line screening, compounds similar to 2-(3-Bromo-4-methoxyphenyl)pyrimidine demonstrated promising growth inhibition rates against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines .

- Case Study : A specific derivative showed a growth inhibition (GI) value of 86.28% against the HOP-92 NSCLC cell line at a concentration of 10 μM. Other derivatives exhibited varying degrees of activity against HCT-116 colorectal carcinoma and SK-BR-3 breast cancer cells, indicating that structural modifications can lead to enhanced anticancer effects .

Antimicrobial Activity

Pyrimidines have been widely studied for their antimicrobial properties.

- Broad Spectrum : The literature suggests that compounds with a pyrimidine core can exhibit activity against bacteria, fungi, and viruses. For instance, derivatives similar to 2-(3-Bromo-4-methoxyphenyl)pyrimidine have shown effectiveness against pathogenic bacteria such as E. coli and S. aureus due to their ability to disrupt microbial cell function .

- Research Findings : A study highlighted that certain pyrimidine derivatives displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range, indicating their potential as antimicrobial agents .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrimidines are also noteworthy.

- Mechanism : Pyrimidines have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammation. For example, some derivatives demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .

- Experimental Results : In vivo studies indicated that certain pyrimidine derivatives could effectively reduce inflammation in animal models, suggesting their therapeutic potential in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of 2-(3-Bromo-4-methoxyphenyl)pyrimidine, a comparison with similar compounds is useful:

| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(3-Bromo-4-methoxyphenyl)pyrimidine | Moderate | Effective against E. coli and S. aureus | Significant COX inhibition |

| 2-(3-Bromo-4-methylphenyl)pyrimidine | Low | Moderate | Minimal |

| 2-(3-Bromo-4-hydroxyphenyl)pyrimidine | High | Effective | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(3-Bromo-4-methoxyphenyl)pyrimidine, and how can reaction conditions be optimized for yield?

- The compound is typically synthesized via condensation reactions involving substituted benzaldehydes and pyrimidine precursors. For example, a method analogous to the synthesis of 5-(3-Bromo-4-methoxyphenyl)-indeno-pyridopyrimidine derivatives involves refluxing 3-bromo-4-methoxybenzaldehyde with heterocyclic amines (e.g., 6-aminouracil) in acetic acid/ethylene glycol under controlled temperature (e.g., 110–120°C) . Optimization may include varying solvent polarity, catalysts (e.g., p-toluenesulfonic acid), or microwave-assisted synthesis to reduce reaction time and improve yield.

Q. How can researchers confirm the molecular structure and purity of 2-(3-Bromo-4-methoxyphenyl)pyrimidine?

- X-ray crystallography is the gold standard for structural confirmation, as demonstrated in studies of brominated pyrimidine derivatives . For routine characterization, use:

- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for bromo-methoxyphenyl groups) and pyrimidine ring protons (δ 8.5–9.0 ppm).

- IR spectroscopy : Detect functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹, C-O-C stretch for methoxy at ~1250 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) : Verify the exact mass (e.g., [M+H]+ calculated for C11H10BrN2O: 277.0004) .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

- HPLC-UV/FLD with a C18 column (methanol/water mobile phase) can separate and quantify impurities. LC-MS is preferred for identifying unknown byproducts, leveraging exact mass data . For halogenated impurities, ion chromatography may detect residual bromide ions.

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 2-(3-Bromo-4-methoxyphenyl)pyrimidine in cross-coupling reactions?

- The bromine atom at the 3-position serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings , enabling aryl-aryl or aryl-heteroatom bond formation. For example, palladium-catalyzed coupling with boronic acids (e.g., aryl or vinyl) under inert atmospheres (N2/Ar) can diversify the scaffold . Methoxy groups may stabilize intermediates via resonance, but steric hindrance from the 4-methoxy substituent could slow kinetics. Optimize using ligands like XPhos and bases such as Cs2CO3 .

Q. What strategies are effective for studying the biological activity of this compound, particularly in enzyme inhibition assays?

- Kinetic assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., kinases).

- Cellular cytotoxicity : Employ the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to assess viability in cancer cell lines . Pre-treat cells with varying concentrations (1–100 µM) and measure absorbance at 570 nm.

- Molecular docking : Model interactions using software like AutoDock Vina to predict binding affinities to enzymes (e.g., EGFR kinase) .

Q. How can computational methods aid in understanding the photophysical properties of 2-(3-Bromo-4-methoxyphenyl)pyrimidine?

- Perform time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-31G* basis set) to predict UV-Vis absorption spectra. Compare computed λmax values with experimental data from UV-Vis spectroscopy in solvents like DMSO. The bromine atom may induce red shifts via heavy-atom effects, while methoxy groups enhance π→π* transitions .

Q. What are the challenges in crystallizing 2-(3-Bromo-4-methoxyphenyl)pyrimidine, and how can they be mitigated?

- Bromine’s high electron density can disrupt crystal packing. Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) or diffusion techniques (layering hexane over a DCM solution). For refractory cases, co-crystallization with carboxylic acids (e.g., fumaric acid) may improve lattice stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.